REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[S:8](N)([NH2:11])(=[O:10])=[O:9]>O1CCOCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([NH2:11])(=[O:10])=[O:9])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
11.26 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
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48 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the resulting solid dissolved in a mixture of methanol and water
|
Type
|
WASH
|
Details
|
followed by further elution with aqueous methanol
|
Type
|
WASH
|
Details
|
This was then followed by elution with 1M ammonia in methanol (×4)
|
Type
|
CUSTOM
|
Details
|
these fractions collected
|
Type
|
CUSTOM
|
Details
|
solvent evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
leaving a white solid
|
Type
|
CUSTOM
|
Details
|
This was triturated with Et2O
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |